(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)acetamide is a compound with significant potential in scientific research, particularly in medicinal chemistry. Its molecular formula is , and it has a molecular weight of 454.61 g/mol, typically with a purity of around 95%. The compound features a complex structure that includes a thiazole moiety, which is known for its biological activity.
This compound falls under the category of thiazole derivatives, which are often utilized in the synthesis of biologically active molecules. Thiazoles are heterocyclic compounds containing sulfur and nitrogen in their ring structure, contributing to their diverse pharmacological properties.
The synthesis of (Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)acetamide typically involves multiple steps:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
The molecular structure of (Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)acetamide can be represented as follows:
InChI=1S/C23H26N4O2S2/c1-2-27-19-10-6-7-11-20(19)31-23(27)24-21(28)16-30-17-22(29)26-14-12-25(13-15-26)18-8-4-3-5-9-18/h3-11H,2,12-17H2,1H3
This structure showcases a thiazole ring linked to an indoline moiety through a thioether bond, providing insights into its potential reactivity and biological interactions.
The compound can participate in various chemical reactions typical for thiazole derivatives:
The mechanism of action for (Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)acetamide is likely related to its interaction with biological targets such as enzymes or receptors:
These interactions can lead to various pharmacological effects that are currently under investigation in preclinical studies .
The physical properties of (Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)acetamide include:
Chemical properties include stability under ambient conditions but may degrade under extreme pH or temperature conditions .
This compound has several potential applications in scientific research:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1